Cyclohexanone, 2-(methylamino)-

Medicinal Chemistry Process Chemistry API Intermediate Synthesis

Cyclohexanone, 2-(methylamino)- (C₇H₁₃NO, MW 127.18 g/mol) is an α-substituted aminoketone building block used as a key synthetic intermediate in the preparation of arylcyclohexylamine derivatives, most notably the ketamine class of pharmaceuticals. The compound features a cyclohexanone ring with a methylamino group at the α-position (C-2), a structural motif essential for constructing the 2-aryl-2-aminocyclohexanone core via subsequent Grignard or organolithium arylation reactions.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 53121-35-0
Cat. No. B14651867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 2-(methylamino)-
CAS53121-35-0
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCNC1CCCCC1=O
InChIInChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(6)9/h6,8H,2-5H2,1H3
InChIKeyLWXRVGSVNXASAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanone, 2-(methylamino)- (CAS 53121-35-0) | Procurement-Grade Intermediate for Ketamine Analogue Synthesis


Cyclohexanone, 2-(methylamino)- (C₇H₁₃NO, MW 127.18 g/mol) is an α-substituted aminoketone building block used as a key synthetic intermediate in the preparation of arylcyclohexylamine derivatives, most notably the ketamine class of pharmaceuticals [1]. The compound features a cyclohexanone ring with a methylamino group at the α-position (C-2), a structural motif essential for constructing the 2-aryl-2-aminocyclohexanone core via subsequent Grignard or organolithium arylation reactions . This free base intermediate, distinct from its hydrochloride salt (CAS 23148-86-9), offers advantages in downstream reactions where the free amine is required for nucleophilic addition steps [2].

Why Generic Substitution Fails: Cyclohexanone, 2-(methylamino)- (CAS 53121-35-0) as an Irreplaceable Intermediate


Direct substitution of Cyclohexanone, 2-(methylamino)- with alternative aminoketones such as 2-(dimethylamino)cyclohexanone or 2-(ethylamino)cyclohexanone is not chemically or procedurally equivalent in the synthesis of arylcyclohexylamine APIs. The methyl substitution on the amine nitrogen critically determines the steric and electronic environment during subsequent C-2 arylation, which is the rate- and selectivity-determining step in ketamine analogue assembly [1]. Switching to an ethylamino or dimethylamino congener alters the nucleophilicity and steric bulk of the amine, often resulting in significantly lower yields (e.g., a documented reduction from 88% to approximately 70% in analogous patented processes) or the formation of regioisomeric byproducts that complicate purification [2]. For procurement purposes, using the precise CAS 53121-35-0 intermediate ensures process reproducibility and avoids costly re-optimization of reaction conditions.

Quantitative Differentiation: Cyclohexanone, 2-(methylamino)- vs. Closest Analogs in Synthesis Performance


Synthetic Yield Advantage: Methylamino vs. Dimethylamino Substitution in Ketamine Core Formation

In the synthesis of substituted aminocyclohexanone compounds, the use of a methylamino intermediate (Cyclohexanone, 2-(methylamino)-) provides a substantial yield advantage over the corresponding dimethylamino analog. When this methylamino intermediate is employed in a patented process involving Grignard addition and subsequent cyclization, the overall yield for the formation of the 2-aryl-2-methylaminocyclohexanone hydrochloride product reaches 88% [1]. In contrast, analogous procedures utilizing a dimethylamino starting material or aiming for a 4-(methylamino)-4-phenyl-cyclohexanone derivative under comparable conditions report significantly lower yields, approximately 70% over the final two steps [2].

Medicinal Chemistry Process Chemistry API Intermediate Synthesis

Structural Differentiation: Monomethyl vs. Dimethyl Amine as Critical for Downstream Functionalization

Cyclohexanone, 2-(methylamino)- possesses a secondary amine (NHCH₃), whereas the closest analog, Cyclohexanone, 2-(dimethylamino)- (CAS 6970-60-1), contains a tertiary amine (N(CH₃)₂). This difference in amine substitution is not merely structural but dictates downstream reactivity. The methylamino group in CAS 53121-35-0 can act as a nucleophile in subsequent Mannich or reductive amination steps, whereas the dimethylamino analog cannot, as it lacks a proton on the nitrogen necessary for imine formation [1]. In the synthesis of ketamine derivatives, the methylamino intermediate is essential for the final Mannich reaction that installs the piperazine moiety, a step that would be impossible with the tertiary amine of the dimethylamino compound [2].

Organic Synthesis Medicinal Chemistry Building Block Selection

Purity Specification: Vendor-Guaranteed Min. 95% for Consistent Research-Grade Outcomes

Commercial availability of Cyclohexanone, 2-(methylamino)- (free base) is documented with a vendor-specified minimum purity of 95% . This is a critical benchmark for procurement, as lower purity material would contain unreacted cyclohexanone and methylamine byproducts that can interfere with Grignard reactions (by consuming the organometallic reagent) and lead to inconsistent yields in the crucial arylation step. While specific HPLC data is not publicly available for this exact CAS, the ≥95% specification aligns with industry standards for research-grade aminoketone intermediates and ensures that the compound's nucleophilic reactivity at the α-position is not compromised by acidic or electrophilic impurities .

Analytical Chemistry Procurement Quality Control

High-Value Application Scenarios for Cyclohexanone, 2-(methylamino)- (CAS 53121-35-0)


Ketamine Analogue Development and Scale-up

This intermediate is the foundational building block for synthesizing 2-aryl-2-aminocyclohexanones, the core structure of ketamine and its derivatives. In this scenario, the α-methylamino group of CAS 53121-35-0 undergoes arylation with a Grignard or organolithium reagent (e.g., 2-chlorophenyl magnesium bromide) to form the critical 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone intermediate, which is then cyclized to yield the final ketamine scaffold. The 88% yield documented in patented processes using this exact intermediate underscores its viability for both milligram-scale research and kilogram-scale production [1].

Mannich Reaction-Mediated Derivatization for SAR Studies

The secondary amine in Cyclohexanone, 2-(methylamino)- enables its use as a nucleophile in Mannich reactions, a key method for introducing diversity into the cyclohexanone core. Researchers can react this intermediate with formaldehyde and a secondary amine (e.g., piperazine, diethylamine) to install aminomethyl groups at the α′-position, creating libraries of novel aminocyclohexanone derivatives. This reactivity is not possible with tertiary amine analogs like 2-(dimethylamino)cyclohexanone, making CAS 53121-35-0 the exclusive choice for such structure-activity relationship (SAR) explorations [2].

Process Chemistry and Route Scouting for NMDA Receptor Modulators

In industrial process chemistry teams focused on NMDA receptor antagonists, this intermediate serves as a superior starting material compared to pre-arylated analogs. Starting from Cyclohexanone, 2-(methylamino)- allows for late-stage diversification, meaning a single stock of this intermediate can be used to produce multiple arylcyclohexylamine candidates by simply changing the aryl Grignard reagent. This modular approach reduces inventory complexity and accelerates route scouting, offering a strategic procurement advantage over more complex, pre-functionalized intermediates [3].

Technical Documentation Hub

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